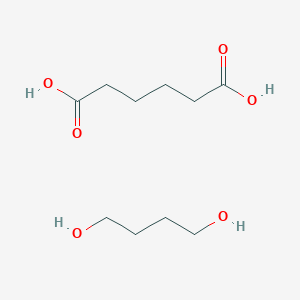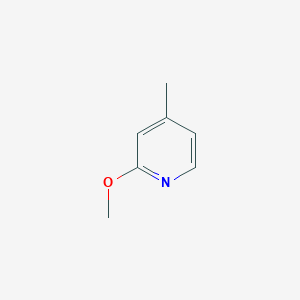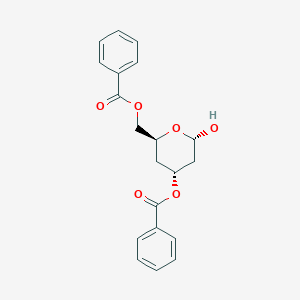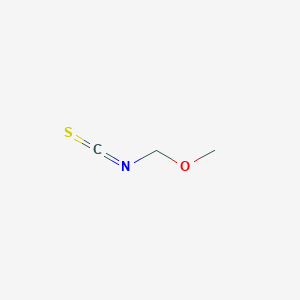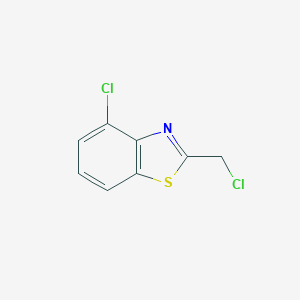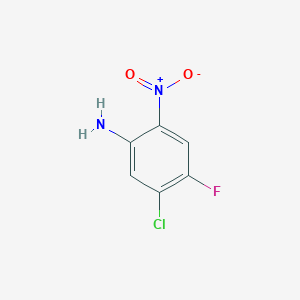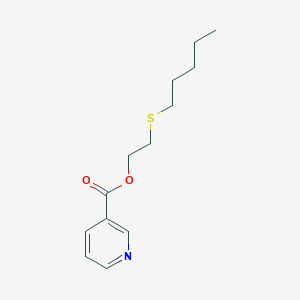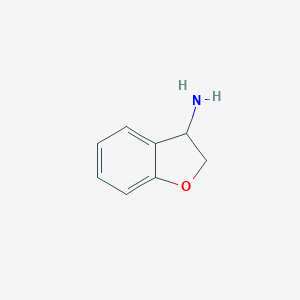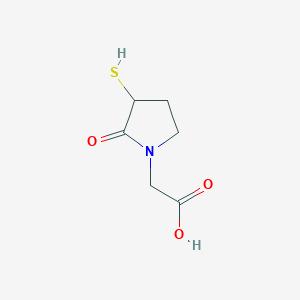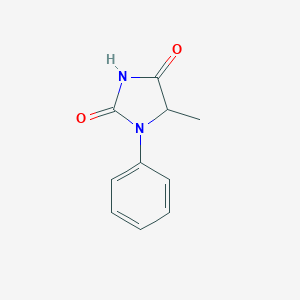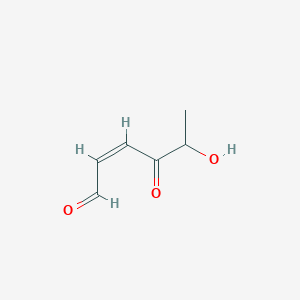
(Z)-5-Hydroxy-4-oxohex-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-Hydroxy-4-oxohex-2-enal, also known as 4-Hydroxy-2-nonenal (HNE), is a highly reactive and cytotoxic aldehyde produced by the peroxidation of polyunsaturated fatty acids (PUFAs) in biological systems. It is a major biomarker of oxidative stress and has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HNE.
作用机制
HNE exerts its cytotoxic effects by reacting with nucleophilic sites on proteins, DNA, and other biomolecules. HNE can form covalent adducts with proteins, leading to the formation of protein carbonyls and the alteration of protein structure and function. HNE can also form DNA adducts, leading to DNA damage and mutation. In addition, HNE can modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway, leading to the activation of pro-inflammatory and pro-survival genes.
生化和生理效应
HNE has been shown to have a wide range of biochemical and physiological effects. HNE can induce oxidative stress, inflammation, and apoptosis, leading to cell damage and death. HNE can also induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), leading to the recruitment of immune cells to the site of inflammation. In addition, HNE can induce the expression of anti-apoptotic genes, such as B-cell lymphoma 2 (Bcl-2), leading to cell survival.
实验室实验的优点和局限性
HNE has several advantages and limitations for lab experiments. HNE is a highly reactive and cytotoxic molecule, which makes it a useful tool for studying oxidative stress and its role in disease pathogenesis. HNE can be used to induce oxidative stress in vitro and in vivo, leading to the activation of signaling pathways and the expression of pro-inflammatory and pro-survival genes. However, HNE is also a highly unstable molecule, which makes it difficult to handle and store. In addition, HNE can react with other biomolecules, leading to the formation of non-specific adducts and the alteration of experimental results.
未来方向
There are several future directions for research on HNE. One direction is to develop new methods for the synthesis and purification of HNE, which will enable researchers to study its effects in a more controlled and reproducible manner. Another direction is to investigate the role of HNE in the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of diseases. A third direction is to explore the potential therapeutic applications of HNE, such as its use as a biomarker for disease diagnosis and prognosis, or its use as a target for drug development. Overall, HNE represents a promising area of research that has the potential to advance our understanding of oxidative stress and its role in disease pathogenesis.
合成方法
HNE can be synthesized by the peroxidation of PUFAs, such as linoleic acid, arachidonic acid, and docosahexaenoic acid, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This process leads to the formation of lipid hydroperoxides, which can decompose to form HNE. HNE can also be synthesized by the reaction of 4-hydroxy-2-pentenal (4-HPE) with acetaldehyde.
科学研究应用
HNE has been extensively studied in the field of oxidative stress and has been shown to play a role in the pathogenesis of several diseases. HNE has been implicated in the development of cancer by promoting cell proliferation, angiogenesis, and metastasis. HNE has also been shown to contribute to the pathogenesis of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inducing oxidative damage, inflammation, and apoptosis. In addition, HNE has been implicated in the development of cardiovascular diseases by promoting lipid peroxidation, inflammation, and endothelial dysfunction.
属性
CAS 编号 |
107469-21-6 |
|---|---|
产品名称 |
(Z)-5-Hydroxy-4-oxohex-2-enal |
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-4-oxohex-2-enal |
InChI |
InChI=1S/C6H8O3/c1-5(8)6(9)3-2-4-7/h2-5,8H,1H3/b3-2- |
InChI 键 |
NFDUHTIWSCMVFM-IHWYPQMZSA-N |
手性 SMILES |
CC(C(=O)/C=C\C=O)O |
SMILES |
CC(C(=O)C=CC=O)O |
规范 SMILES |
CC(C(=O)C=CC=O)O |
同义词 |
2-Hexenal, 5-hydroxy-4-oxo-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
